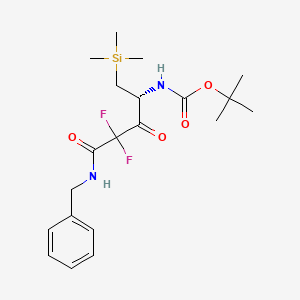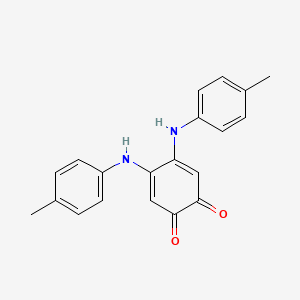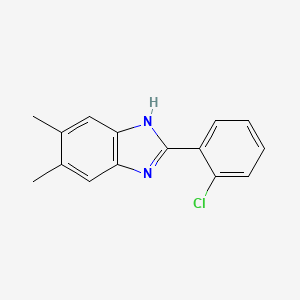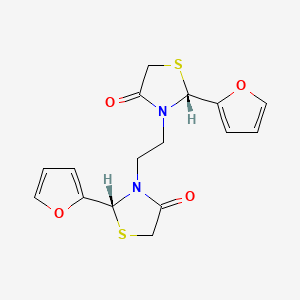
4-Thiazolidinone, 3,3'-ethylenebis(2-(2-furyl)-, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- is a heterocyclic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- typically involves the reaction of ethylenediamine with 2-furyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar thiazolidinone core structures but different substituents.
Furan derivatives: Compounds containing the furan ring with various functional groups.
Thiazolidine derivatives: Compounds with the thiazolidine ring but lacking the furan moiety.
Uniqueness
4-Thiazolidinone, 3,3’-ethylenebis(2-(2-furyl)-, (±)- is unique due to its dual ring structure combining both thiazolidinone and furan rings. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
131420-34-3 |
|---|---|
Molecular Formula |
C16H16N2O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2R)-2-(furan-2-yl)-3-[2-[(2R)-2-(furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O4S2/c19-13-9-23-15(11-3-1-7-21-11)17(13)5-6-18-14(20)10-24-16(18)12-4-2-8-22-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16-/m1/s1 |
InChI Key |
OSTZLKXUWQQKPD-HZPDHXFCSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](S1)C2=CC=CO2)CCN3[C@H](SCC3=O)C4=CC=CO4 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CO2)CCN3C(SCC3=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


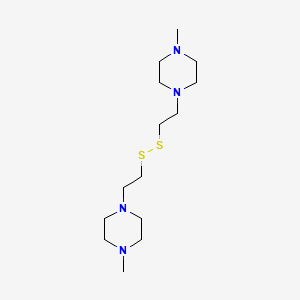
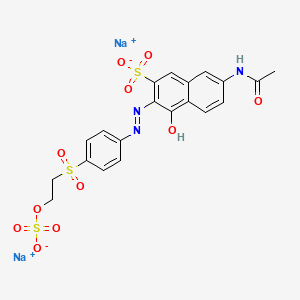
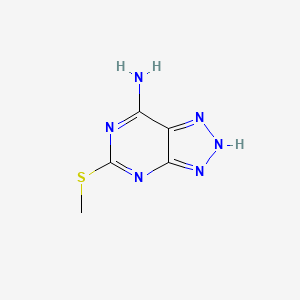
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
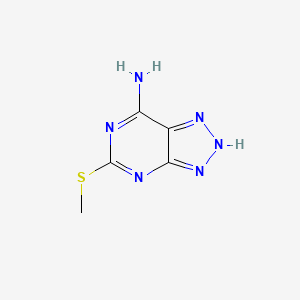
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)


